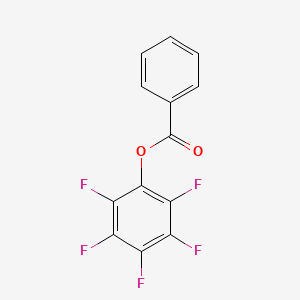

Perfluorophenyl benzoate

Description

The exact mass of the compound Perfluorophenyl benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Perfluorophenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorophenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPWTXZSQHIABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267281 | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-84-1 | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid pentafluorophenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Properties and Stability of Perfluorophenyl Benzoate

The following guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes chemical principles with practical, field-proven methodologies.

A Technical Guide for Bioconjugation and Synthetic Applications

Executive Summary

Perfluorophenyl benzoate (PFP benzoate) represents a class of "active esters" utilized primarily in bioconjugation, peptide synthesis, and material science. Unlike the more ubiquitous N-hydroxysuccinimide (NHS) esters, PFP esters offer a distinct stability profile that bridges the gap between high reactivity toward amines and resistance to spontaneous hydrolysis in aqueous media.

This guide provides a rigorous analysis of the physicochemical properties, stability kinetics, and handling protocols for PFP benzoate. It is designed to move beyond basic data sheets, offering the mechanistic insights required to optimize crosslinking workflows and polymer functionalization.

Chemical Structure and Electronic Properties

The utility of perfluorophenyl benzoate stems from the unique electronic environment of the pentafluorophenyl (PFP) leaving group.

-

Leaving Group Ability: The five fluorine atoms on the phenolic ring exert a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the conjugate acid (pentafluorophenol, pKa ~5.5) compared to non-fluorinated phenol (pKa ~10).

-

Carbonyl Electrophilicity: The electron density is pulled away from the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary amines (

). -

Steric Shielding: The bulky fluorine atoms provide a degree of steric protection against the smaller, harder hydroxide ions (

) compared to the more exposed carbonyls in NHS esters, contributing to its superior hydrolytic stability.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| CAS Number | 1548-84-1 | |

| Molecular Formula | ||

| Molecular Weight | 288.17 g/mol | |

| Melting Point | 72 – 76 °C | Crystalline solid at RT |

| Solubility | DCM, DMF, DMSO, Acetone | Hydrophobic; insoluble in water |

| Appearance | White to off-white powder | |

| Storage | 2–8 °C (Dry) | Moisture sensitive |

Reactivity Profile and Mechanism

The core application of PFP benzoate is aminolysis —the formation of a stable amide bond. However, in aqueous buffers used for protein conjugation, hydrolysis is the competing side reaction.[]

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate collapses, expelling the pentafluorophenolate anion.

Figure 1: Aminolysis pathway of Perfluorophenyl Benzoate. The driving force is the stability of the leaving pentafluorophenolate anion.

Stability Assessment

A critical advantage of PFP esters over NHS esters is their hydrolytic stability . While NHS esters can degrade within minutes to hours in neutral pH, PFP esters persist longer, allowing for more controlled reactions and purification of intermediate active ester polymers.

pH Dependence

Hydrolysis follows second-order kinetics dependent on hydroxide ion concentration

-

Acidic/Neutral (pH < 7): Highly stable. Negligible hydrolysis observed over standard reaction timeframes (1–4 hours).

-

Basic (pH > 8.5): Hydrolysis accelerates significantly. The hydroxide ion acts as a competitive nucleophile.

Comparative Stability

-

NHS Esters:

@ pH 7.0 -

PFP Esters: Significantly higher

in aqueous-organic mixtures. This allows PFP esters to be used in multistep synthesis where the active ester must survive purification steps (e.g., column chromatography) that would destroy NHS esters.

Experimental Protocols

Protocol A: Synthesis of Perfluorophenyl Benzoate

Objective: To synthesize high-purity PFP benzoate from benzoyl chloride.

Reagents:

-

Benzoyl Chloride (1.0 equiv)

-

Pentafluorophenol (1.0 equiv)[2]

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Dissolution: Dissolve 1.84 g (10 mmol) of pentafluorophenol in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add 1.67 mL (12 mmol) of TEA. The solution may warm slightly (exothermic deprotonation).

-

Acylation: Cool the mixture to 0°C. Dropwise add 1.16 mL (10 mmol) of benzoyl chloride over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The spot for pentafluorophenol (

) should disappear, replaced by the less polar ester (

-

-

Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess TEA, followed by saturated

(2 x 20 mL) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from hot hexane if necessary. -

Yield Check: Expected yield >90%. Product should be a white solid, MP 72–74°C.

Protocol B: Kinetic Stability Assay (Hydrolysis)

Objective: To determine the hydrolytic half-life of the ester in a specific buffer system.

Rationale: This assay uses UV-Vis spectroscopy. Pentafluorophenyl esters and free pentafluorophenol have distinct absorbance profiles.

Workflow:

-

Preparation: Prepare a 10 mM stock solution of PFP benzoate in acetonitrile (MeCN).

-

Buffer Setup: Prepare 100 mM Phosphate Buffer at pH 7.4 and pH 8.5.

-

Initiation: Add 50 µL of stock solution to 950 µL of buffer in a quartz cuvette (Final [Ester] = 0.5 mM, 5% MeCN). Mix rapidly by inversion.

-

Monitoring: Immediately measure Absorbance at 270 nm (characteristic of the ester) every 5 minutes for 2 hours at 25°C.

-

Data Analysis: Plot

vs. time. The slope represents-

Self-Validation: The reaction should follow pseudo-first-order kinetics (

). If the plot is non-linear, check for precipitation of the hydrophobic ester (turbidity).

-

Figure 2: Workflow for assessing hydrolytic stability. Turbidity check is crucial due to the hydrophobicity of PFP benzoate.

Applications in Drug Development[4]

Bioconjugation vs. NHS

PFP benzoate is increasingly preferred in Antibody-Drug Conjugate (ADC) linker synthesis.

-

Hydrophobicity: PFP esters are more hydrophobic than NHS esters.[3] This can be advantageous when functionalizing hydrophobic drugs or polymers in organic solvents (DCM/DMF) before the final aqueous conjugation step.

-

Purification Survival: PFP-activated linkers can often be purified on silica gel, whereas NHS esters frequently degrade on silica.

Polymer Functionalization

PFP benzoate moieties are incorporated into polymer side chains (e.g., poly(pentafluorophenyl acrylate)). These "reactive scaffolds" allow for post-polymerization modification (PPM) with various amines, creating libraries of functionalized polymers from a single precursor.

Handling and Safety

-

Hazard Identification: PFP benzoate causes skin and eye irritation (H315, H319).

-

Sensitization: Like all active esters, it is a potent acylating agent and potential sensitizer. Avoid inhalation of dust.

-

Waste Disposal: Hydrolyze waste solutions with 1M NaOH before disposal to convert reactive esters to benign benzoate and pentafluorophenol.

References

-

Sigma-Aldrich. Pentafluorophenyl benzoate Product Specification (CAS 1548-84-1). Retrieved from

-

BroadPharm. PEG PFP Ester Reagents: Stability and Usage. Retrieved from

-

PubChem. Pentafluorophenyl benzoate - Compound Summary. National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. Tech Tip: NHS Ester Stability and Hydrolysis. (Contextual comparison for active esters). Retrieved from

-

Chem-Impex. Pentafluorophenyl Benzoate General Properties. Retrieved from

Sources

Perfluorophenyl benzoate CAS number and safety data sheet

Technical Monograph: Pentafluorophenyl Benzoate (CAS 1548-84-1) Advanced Acylation Protocols and Safety Architecture for High-Throughput Synthesis

Executive Summary

Pentafluorophenyl benzoate (CAS 1548-84-1), often referred to as perfluorophenyl benzoate, represents a cornerstone in "active ester" chemistry.[1] Unlike traditional acyl chlorides which are moisture-sensitive and prone to side reactions, pentafluorophenyl (PFP) esters offer a tunable balance between hydrolytic stability and high reactivity toward nucleophilic amines. This guide delineates the physicochemical profile, safety protocols, and validated experimental workflows for utilizing this reagent in peptide coupling, polymer functionalization, and surface chemistry.

Physicochemical Profile & Identity

Chemical Identity:

Key Physical Properties:

| Property | Value | Context for Handling |

|---|---|---|

| Physical State | White to off-white crystalline powder | Easy to weigh; low static compared to lyophilized reagents. |

| Melting Point | 72–76 °C | Solid at room temp; can be melted for solvent-free reactions. |

| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate | Compatible with standard organic synthesis workflows. |

| Moisture Sensitivity | Low (compared to acid chlorides) | Can be weighed in air, but long-term storage requires desiccation. |

Safety Architecture & Handling (SDS Core)

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

Critical Safety Protocol:

-

Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood. The hydrolysis product, pentafluorophenol, has a distinct, pungent odor and is a potent irritant.

-

PPE Layering: Nitrile gloves (double-gloving recommended for concentrated solutions), safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with dilute NaOH to hydrolyze the ester, followed by neutralization.

-

Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

Mechanistic Utility: The "PFP Effect"

The utility of pentafluorophenyl benzoate stems from the electron-withdrawing nature of the five fluorine atoms on the phenol ring.[5]

-

Activation: The fluorine atoms pull electron density away from the ester oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Leaving Group Ability: The pKa of pentafluorophenol is ~5.5 (compared to ~10 for phenol). This makes the pentafluorophenoxide anion an excellent leaving group during aminolysis.

-

Selectivity: PFP esters react rapidly with primary amines but are relatively slow to react with alcohols or water, allowing for chemoselective acylation in non-anhydrous conditions.

Visualizing the Reaction Mechanism

Figure 1: The aminolysis pathway. The amine nucleophile attacks the activated carbonyl, expelling the stable pentafluorophenoxide leaving group.

Experimental Protocols

Protocol A: Synthesis of Pentafluorophenyl Benzoate

For labs needing to synthesize the reagent de novo rather than purchasing.

Reagents:

-

Benzoyl Chloride (1.0 eq)

-

Pentafluorophenol (1.0 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add Pentafluorophenol (10 mmol) and DCM (20 mL).

-

Base Addition: Cool to 0°C. Add Triethylamine (11 mmol) dropwise. The solution may darken slightly.

-

Acylation: Add Benzoyl Chloride (10 mmol) dropwise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Wash the organic layer with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from hot hexane or ethanol to yield white needles.

Protocol B: Benzoylation of a Primary Amine (Application)

Standard operating procedure for drug substance derivatization.

Reagents:

-

Target Amine (1.0 eq)

-

Pentafluorophenyl Benzoate (1.1 eq)[2]

-

Diisopropylethylamine (DIPEA) (1.5 eq) - Optional, only if amine is a salt.

-

Solvent: DMF or DCM.

Step-by-Step:

-

Dissolve the amine in DMF (0.1 M concentration).

-

Stir at room temperature. Reaction is typically complete within 30–60 minutes.

-

Validation: Monitor disappearance of the amine peak via LC-MS.

-

Purification: The byproduct, pentafluorophenol, can be removed by washing with 5% Na₂CO₃ or by column chromatography.

Workflow Visualization

Figure 2: Operational workflow for amide coupling using PFP-Benzoate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11011649, Pentafluorophenyl benzoate. Retrieved from [Link][2]

-

Royal Society of Chemistry. Pentafluorophenyl esters in bioconjugation and polymer chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. CAS 1548-84-1: Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate [cymitquimica.com]

- 2. Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | C13H5F5O2 | CID 11011649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. fishersci.com [fishersci.com]

The Reactivity Profile of Perfluorophenyl Benzoate Active Esters: A Technical Guide for Advanced Bioconjugation and Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorophenyl (PFP) esters have emerged as a class of highly efficient acylating agents, finding extensive application in bioconjugation, peptide synthesis, and materials science. This technical guide provides an in-depth analysis of the reactivity profile of perfluorophenyl benzoate active esters. We will explore the fundamental principles governing their heightened reactivity and superior stability compared to classical reagents such as N-hydroxysuccinimide (NHS) esters. This guide will delve into the kinetics of aminolysis and the competing hydrolysis reaction, offering a mechanistic understanding that informs strategic experimental design. Detailed, field-tested protocols for the synthesis of perfluorophenyl benzoate and its application in bioconjugation are provided, alongside a comparative analysis with other common active esters. The aim is to equip researchers with the authoritative knowledge required to leverage the unique advantages of perfluorophenyl benzoate esters for robust and efficient amide bond formation.

Introduction: The Critical Role of Active Esters in Amide Bond Formation

The formation of a stable amide bond is a cornerstone of modern chemistry, underpinning the synthesis of everything from life-saving pharmaceuticals to advanced polymers. The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and kinetically slow, necessitating the "activation" of the carboxylic acid. Active esters are a widely adopted strategy to achieve this, wherein the carboxyl group is converted into a more reactive ester with a good leaving group.

Perfluorophenyl (PFP) esters, and specifically perfluorophenyl benzoate, have gained prominence due to the powerful electron-withdrawing nature of the pentafluorophenyl group. This structural feature dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by primary and secondary amines. Furthermore, the resulting pentafluorophenolate anion is an excellent leaving group, facilitating rapid and efficient amide bond formation.

This guide will provide a comprehensive examination of the reactivity profile of perfluorophenyl benzoate, offering both the theoretical underpinnings and practical guidance for its successful implementation in the laboratory.

Physicochemical Properties and Synthesis of Perfluorophenyl Benzoate

Key Physicochemical Properties

Perfluorophenyl benzoate is a white crystalline solid with a melting point in the range of 72-76°C.[1][2] It is generally soluble in organic solvents such as toluene.[2] The key to its reactivity lies in the electronic properties of the pentafluorophenyl ring. The five fluorine atoms are strongly electron-withdrawing, which has two major consequences:

-

Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the fluorine atoms pulls electron density away from the carbonyl carbon, making it more electron-deficient and, therefore, a better target for nucleophilic attack by an amine.

-

Excellent Leaving Group: The pentafluorophenolate anion is a weak base and highly stabilized by the electron-withdrawing fluorine atoms, making it an excellent leaving group during the aminolysis reaction.

Synthesis of Perfluorophenyl Benzoate: A Validated Protocol

The synthesis of perfluorophenyl benzoate is typically achieved through the esterification of benzoic acid with pentafluorophenol. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent.

Experimental Protocol: Synthesis of Perfluorophenyl Benzoate

Materials:

-

Benzoic acid

-

Pentafluorophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (optional, as a catalyst)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (1.0 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM.

-

Addition of Coupling Agent: To the stirred solution, add DCC (1.1 equivalents) portion-wise at 0°C (ice bath). A catalytic amount of pyridine (0.1 equivalents) can be added to accelerate the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

-

Workup:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure perfluorophenyl benzoate as a white crystalline solid.

-

The Reactivity Profile: A Tale of Two Reactions

The utility of any active ester in bioconjugation is determined by the balance between two competing reactions: the desired aminolysis with the target biomolecule and the undesired hydrolysis with the aqueous solvent.

Aminolysis: The Desired Pathway

The reaction of a perfluorophenyl benzoate ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate leaving group to form the final amide product.

Caption: General mechanism of aminolysis.

Kinetic studies have shown that PFP esters exhibit significantly faster reaction kinetics in aminolysis compared to NHS esters.[3] This heightened reactivity is advantageous as it allows for the use of lower concentrations of the labeling reagent and shorter reaction times, which can be crucial when working with sensitive biomolecules.

Hydrolysis: The Competing Side Reaction

In aqueous environments, water can also act as a nucleophile, attacking the carbonyl carbon of the active ester in a process called hydrolysis. This reaction leads to the formation of the parent carboxylic acid and the release of pentafluorophenol, rendering the active ester inactive for conjugation.

The rate of hydrolysis is highly dependent on pH. Under basic conditions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significant increase in the rate of hydrolysis.[4]

Caption: General mechanism of hydrolysis.

A key advantage of PFP esters over NHS esters is their greater resistance to hydrolysis.[3] While NHS esters can have a half-life of minutes at a pH of 8.5, PFP and the closely related tetrafluorophenyl (TFP) esters are significantly more stable under these conditions.[5] This superior hydrolytic stability allows for more efficient and reproducible conjugation reactions, especially at physiological or slightly basic pH where the target amines are deprotonated and most reactive.

Comparative Reactivity and Stability: PFP vs. Other Active Esters

The choice of active ester is a critical parameter in designing a successful conjugation strategy. The following table summarizes the key performance metrics for perfluorophenyl (PFP) esters in comparison to other commonly used active esters.

| Active Ester | Leaving Group | Relative Reactivity (Aminolysis) | Hydrolytic Stability | Key Advantages | Considerations |

| Perfluorophenyl (PFP) Benzoate | Pentafluorophenol | Very High | High | Fast reaction kinetics, good stability in aqueous media. | Can be more hydrophobic than NHS esters. |

| Tetrafluorophenyl (TFP) Ester | Tetrafluorophenol | High | High | Similar to PFP esters, good balance of reactivity and stability. | Slightly less reactive than PFP esters. |

| N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide | Moderate | Moderate to Low | Good water solubility of the leaving group. | Prone to hydrolysis, especially at pH > 8. |

| p-Nitrophenyl (PNP) Ester | p-Nitrophenol | Low | High | Very stable, allows for monitoring reaction by UV-Vis. | Slower reaction rates require longer incubation times or higher temperatures. |

This table is a qualitative summary based on available literature. Direct quantitative comparisons can vary depending on the specific substrates and reaction conditions.

Application in Bioconjugation: A Step-by-Step Workflow

The superior reactivity and stability profile of perfluorophenyl benzoate esters make them excellent reagents for the labeling of proteins and other biomolecules. The following protocol provides a general workflow for the conjugation of a PFP ester to a protein.

Experimental Protocol: Protein Labeling with a Perfluorophenyl Benzoate Active Ester

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Perfluorophenyl benzoate active ester

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of the perfluorophenyl benzoate active ester in anhydrous DMSO or DMF immediately before use. Do not store stock solutions as the ester is susceptible to hydrolysis over time.[6]

-

-

Reaction Setup:

-

To the protein solution in the reaction buffer, add the desired molar excess of the PFP ester stock solution. The optimal molar excess will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Gently mix the reaction solution immediately after adding the PFP ester.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal incubation time and temperature may need to be optimized.

-

Quenching: Add the quenching solution to the reaction mixture to consume any unreacted PFP ester. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts (pentafluorophenol) by size exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

-

Characterization: The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy (if the label has a chromophore), mass spectrometry, or specific activity assays.

Caption: A typical bioconjugation workflow.

Conclusion and Future Outlook

Perfluorophenyl benzoate active esters represent a powerful tool for researchers in the fields of bioconjugation, drug development, and peptide chemistry. Their enhanced reactivity towards aminolysis, coupled with their superior hydrolytic stability compared to traditional reagents like NHS esters, allows for more efficient, reproducible, and robust amide bond formation. The mechanistic insights and practical protocols provided in this guide are intended to empower scientists to harness the full potential of these versatile reagents.

Future research will likely focus on the development of novel PFP-based reagents with tailored reactivity and solubility profiles, as well as their integration into automated synthesis and high-throughput screening platforms. As the demand for precisely engineered biomolecules and complex organic scaffolds continues to grow, the importance of highly efficient and reliable coupling chemistries, such as those offered by perfluorophenyl benzoate esters, will undoubtedly increase.

References

-

Mitchison, T. (2013). Labeling Proteins with Fluorescent Probes. iBiology. Retrieved from [Link]

- Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.

- Pires, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Structure, 1249, 131589.

- Nurm, O., et al. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (2), 239-246.

-

Vermilyea, S. (2024). IF Labeling Protocol. protocols.io. Retrieved from [Link]

- El-Seoud, O. A., et al. (2009). Kinetic study of the reactions of p‐nitrophenyl acetate and p‐nitrophenyl benzoate with oximate nucleophiles. International Journal of Chemical Kinetics, 41(1), 57-64.

- Lee, S. H., et al. (2016). Penetration and exchange kinetics of primary alkyl amines applied to reactive poly(pentafluorophenyl acrylate) thin films. Polymer Chemistry, 7(8), 1599-1605.

- El-Aila, H. J. (2013). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. International Journal of Chemical Kinetics, 45(1), 1-8.

- Wang, W., et al. (2025). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.

- Wolfe, N. L., et al. (1985). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency.

- Pilli, R. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Structure, 1249, 131589.

- Nurm, O., et al. (2002). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (7), 1296-1303.

- Davies, M. I., & Williams, G. (2000). First report on chemometric modeling of hydrolysis half-lives of organic chemicals. Environmental Science & Technology, 34(19), 4177-4183.

- Ghasemi, J., & Rezaei, A. (2008). Thiol Ester Aminolysis in Acetonitrile.

- Grishin, Y. K., et al. (2015).

- Grune, T., & Davies, K. J. A. (2003). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 34(10), 1269-1277.

- Lee, Y.-J., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e18621.

-

PubChem. (n.d.). Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Wu, Y., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 27(68), 16965-16980.

Sources

- 1. Pentafluorophenyl Benzoate | 1548-84-1 | TCI Deutschland GmbH [tcichemicals.com]

- 2. Pentafluorophenyl Benzoate | 1548-84-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. IF Labeling Protocol [protocols.io]

- 6. broadpharm.com [broadpharm.com]

The Perfluorophenyl Group: A Master Key to Ester Reactivity for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic activation of carboxylic acids is a cornerstone of modern organic synthesis, particularly in the fields of drug development and bioconjugation. Among the arsenal of activating groups, the perfluorophenyl (PFP) group has emerged as a uniquely powerful tool for modulating ester reactivity. This guide provides a comprehensive exploration of the profound electronic effects of the C6F5 moiety on ester chemistry. We will delve into the fundamental principles governing its reactivity, offer quantitative comparisons with other common activating groups, and provide detailed, field-proven protocols for the synthesis and application of pentafluorophenyl esters. This document is intended to serve as a practical and scientifically rigorous resource for researchers seeking to leverage the distinct advantages of PFP-activated esters in their synthetic endeavors.

The Electronic Landscape of the Perfluorophenyl Group: A Duality of Effects

The exceptional utility of the perfluorophenyl group in activating esters stems from a powerful combination of electronic influences exerted by the five fluorine substituents on the aromatic ring. These effects are primarily twofold: a dominant electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+R).

-

The Inductive Effect (-I): Fluorine is the most electronegative element, and its presence at every position on the phenyl ring creates a strong cumulative pull of electron density away from the aromatic system through the sigma bonds. This potent inductive withdrawal significantly acidifies the corresponding phenol (pentafluorophenol), making the pentafluorophenoxide a superb leaving group. The Taft polar substituent constant (σ*), which quantifies the inductive effect, has been estimated for the C6F5CH2- group to be approximately 1.50, underscoring its substantial electron-withdrawing nature.[1][2]

-

The Resonance Effect (+R): The lone pairs on the fluorine atoms can, to a lesser extent, be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive effect. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance donation is significantly weaker than the inductive withdrawal.

The net result is that the perfluorophenyl group is a powerful net electron-withdrawing moiety. This has a profound impact on the attached ester functionality, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Pentafluorophenyl Esters: A Class Apart in Reactivity and Stability

Pentafluorophenyl esters have carved a niche in synthetic chemistry due to their optimal balance of high reactivity towards nucleophiles and sufficient stability for isolation, purification, and handling.

Comparative Reactivity in Aminolysis: The Gold Standard for Amide Bond Formation

In the crucial application of peptide synthesis, the rate of amide bond formation is paramount to prevent side reactions and ensure high yields. Kinetic studies have consistently demonstrated the superior performance of PFP esters compared to other common activated esters.[3]

| Activating Group | Relative Coupling Rate |

| Pentafluorophenyl (PFP) | 111 |

| Pentachlorophenyl (PCP) | 3.4 |

| p-Nitrophenyl (pNP) | 1 |

| Table 1: Relative rates of aminolysis for different activated esters, demonstrating the superior reactivity of PFP esters in peptide coupling.[3] |

This remarkable reactivity of PFP esters allows for rapid and efficient coupling reactions, even with sterically hindered or less nucleophilic amines.[4] This is particularly advantageous in solid-phase peptide synthesis (SPPS), where driving reactions to completion is essential.

Hydrolytic Stability: A Practical Advantage

A significant challenge with many activated esters is their susceptibility to hydrolysis, which deactivates the ester and complicates purification. PFP esters exhibit markedly greater resistance to spontaneous hydrolysis compared to other widely used activating groups, such as N-hydroxysuccinimidyl (NHS) esters. This enhanced stability provides a wider window for conducting reactions in aqueous or protic solvent systems, which is often necessary for bioconjugation applications.

Synthesis and Application of Pentafluorophenyl Esters: Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of PFP esters and their subsequent use in peptide synthesis.

Protocol 1: Synthesis of an Fmoc-Protected Amino Acid Pentafluorophenyl Ester

This protocol describes the synthesis of an Fmoc-amino acid-PFP ester using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

-

Pentafluorophenol (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the Fmoc-amino acid (1.0 eq) and pentafluorophenol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirring solution of the amino acid and pentafluorophenol over 15-20 minutes.[3]

-

Allow the reaction to stir at 0 °C for 1-2 hours, then remove the ice bath and let it stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of cold DCM.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Dissolve the crude product in EtOAc and wash with 5% acetic acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure Fmoc-amino acid-PFP ester.

Caption: Synthesis of an Fmoc-AA-PFP ester via DCC activation.

Protocol 2: Solid-Phase Peptide Synthesis of a Dipeptide using an Fmoc-Amino Acid-PFP Ester

This protocol outlines the manual synthesis of a dipeptide on a solid support using a pre-formed Fmoc-amino acid-PFP ester.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin) (1.0 eq)

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

Fmoc-amino acid-PFP ester (e.g., Fmoc-Ala-OPfp) (3.0 eq)[6]

-

N-hydroxybenzotriazole (HOBt) (optional, 1.0 eq)[6]

-

DMF

-

DCM

-

Methanol

Procedure:

-

Resin Swelling: Place the resin in a solid-phase synthesis vessel and swell in DMF for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[7]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times).

-

Coupling: Dissolve the Fmoc-amino acid-PFP ester (3.0 eq) and optional HOBt (1.0 eq) in DMF. Add this solution to the deprotected resin.[6]

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative method such as the Kaiser test.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and methanol (3 times).

-

Drying: Dry the dipeptide-loaded resin under vacuum.

Caption: Workflow for a single coupling cycle in SPPS using an Fmoc-AA-PFP ester.

Mechanistic Insights: The Role of the Perfluorophenyl Group in Acyl Transfer

The high reactivity of PFP esters in nucleophilic acyl substitution reactions, such as aminolysis, can be attributed to the excellent leaving group ability of the pentafluorophenoxide anion. The reaction proceeds through a tetrahedral intermediate.

Caption: General mechanism of aminolysis of a pentafluorophenyl ester.

The strong electron-withdrawing nature of the PFP group stabilizes the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy of the reaction. Furthermore, the pentafluorophenoxide anion is a relatively weak base, making it an excellent leaving group and driving the reaction forward.

Conclusion and Future Outlook

The perfluorophenyl group exerts a powerful and predictable electronic influence on ester reactivity, making PFP esters highly effective acylating agents. Their combination of high reactivity, good hydrolytic stability, and ease of preparation has solidified their importance in modern organic synthesis, particularly in the demanding fields of peptide synthesis and bioconjugation. As the complexity of synthetic targets continues to increase, the unique advantages offered by pentafluorophenyl esters will undoubtedly continue to be exploited in the development of novel therapeutics and advanced materials. Further research into the fine-tuning of PFP ester reactivity through substitution on the perfluorophenyl ring may open up new avenues for even more sophisticated applications.

References

-

Korenaga, T., et al. (2006). Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. The Journal of Organic Chemistry, 71(25), 9455-9458. Available at: [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

ResearchGate. (2025). Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the aminolysis of phenyl substituted phenyl chlorophosphates with anilines in acetonitrile. Retrieved from [Link]

-

International Journal of Technology. (2024). Performance Comparison of Heterogeneous Catalysts based on Natural Bangka Kaolin for Biodiesel Production by Acid and Base Activation Processes. Retrieved from [Link]

-

Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

-

American Chemical Society. (n.d.). Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions and kinetics of amminolysis and transesterification of pentafluorophenyl polyacrylate.... Retrieved from [Link]

-

IRE Journals. (n.d.). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. Retrieved from [Link]

-

Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

-

Scholars' Mine. (2023). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Retrieved from [Link]

-

MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]

-

ResearchGate. (2026). Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. Retrieved from [Link]

-

YouTube. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

-

ResearchGate. (2025). From B(C6F5)3 to B(OC6F 5)3: Synthesis of (C6F5) 2BOC6F5 and C6F5B(OC 6F5)2 and their relative Lewis acidity. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Amide Bond Formation via Pentafluorophenyl Benzoate

Introduction & Strategic Rationale

In drug discovery and peptide synthesis, the formation of amide bonds is a cornerstone transformation.[1] While traditional acyl chlorides (e.g., benzoyl chloride) are highly reactive, they often suffer from moisture sensitivity, lack of chemoselectivity, and the generation of corrosive HCl byproducts.

Perfluorophenyl benzoate (Pentafluorophenyl benzoate, Pfp-benzoate) represents a superior "active ester" alternative. The electron-withdrawing nature of the perfluorophenyl ring activates the carbonyl carbon for nucleophilic attack while rendering the ester significantly more stable to hydrolysis than corresponding acid chlorides or N-hydroxysuccinimide (NHS) esters.

Key Advantages[3][4]

-

Chemoselectivity: Preferential reaction with primary/secondary amines over hydroxyls or thiols under controlled pH.

-

Stability: High resistance to spontaneous hydrolysis in aqueous/organic mixtures compared to NHS esters.

-

Process Efficiency: The byproduct, pentafluorophenol (Pfp-OH), is acidic (

) and lipophilic, allowing for easy removal via basic aqueous extraction or solid-phase washing.

Mechanistic Principles

The reaction proceeds via an irreversible Nucleophilic Acyl Substitution (

Reaction Pathway[2][5][6]

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the Pfp-benzoate.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse & Elimination: The carbonyl reforms, expelling the stable pentafluorophenolate anion.

-

Proton Transfer: Base (e.g., DIEA) neutralizes the generated proton.

Mechanistic Diagram

Figure 1: Mechanistic pathway of amide bond formation using Pfp-benzoate. The electron-deficient Pfp ring acts as an excellent leaving group.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Pentafluorophenyl Benzoate | >98% Purity | Active Ester Reagent |

| Target Amine | 1.0 equiv | Substrate |

| DIEA (Diisopropylethylamine) | >99%, Anhydrous | Base (Proton Scavenger) |

| DCM or DMF | Anhydrous, HPLC Grade | Solvent |

| Trisamine Resin (Optional) | Polymer-bound amine | Scavenger for excess ester |

Standard Operating Procedure (Solution Phase)

This protocol assumes a 1.0 mmol scale. Adjust volumes proportionally.

Step 1: Preparation of Reactants

-

Dissolve 1.0 mmol of Amine in 5.0 mL of anhydrous DCM (or DMF if solubility is an issue).

-

Add 1.2 - 1.5 mmol (1.2 - 1.5 equiv) of DIEA .

-

Note: If the amine is supplied as a salt (e.g., HCl salt), increase base to 2.5 equiv to ensure the free base is available.

-

Step 2: Activation & Coupling

-

Add 1.1 mmol (1.1 equiv) of Pfp-benzoate to the stirring amine solution.

-

Tip: Add as a solid or dissolved in a minimal amount of solvent.[2]

-

-

Flush the reaction vessel with Nitrogen or Argon and seal.

-

Stir at Room Temperature (20–25°C) .

Step 3: Monitoring

-

Monitor via TLC or LC-MS at 1-hour intervals.

-

Expectation: Most primary amines react within 30–60 minutes. Sterically hindered secondary amines may require 4–12 hours.

-

Step 4: Workup & Purification (Critical) The removal of Pfp-OH is the key advantage of this method.

-

Dilute the reaction mixture with EtOAc (20 mL).

-

Wash 1: 10% Aqueous

or -

Wash 2: 1M HCl or 5% Citric Acid (2 x 10 mL) to remove excess amine/DIEA.

-

Wash 3: Brine (1 x 10 mL).

-

Dry organic layer over

, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Decision tree and operational workflow for Pfp-benzoate coupling.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance on amine | Increase Temperature to 40°C; Switch solvent to DMF to improve kinetics. |

| Hydrolysis of Ester | Wet solvent | Ensure anhydrous conditions; Pfp esters are stable but will hydrolyze over long periods in wet basic media. |

| Pfp-OH Contamination | Insufficient Basic Wash | Increase pH of wash to >10 (use |

| Epimerization | High Base Concentration | Although rare with Pfp, reduce base to 1.0 equiv or use weaker base (Collidine) if substrate is chiral sensitive. |

Safety & Handling

-

Pentafluorophenol Toxicity: The byproduct (Pfp-OH) and the reagent are potential skin irritants and sensitizers. Handle in a fume hood.

-

Reactivity: While stable, Pfp-benzoate reacts vigorously with strong nucleophiles. Store in a desiccator at -20°C for long-term stability.

References

-

National Institutes of Health (NIH). (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2025).[4] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

American Chemical Society (ACS). (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

Advanced Application Note: Post-Polymerization Modification of Poly(pentafluorophenyl 4-vinylbenzoate) Scaffolds

Executive Summary

This application note details the protocol for the post-polymerization modification (PPM) of polymers bearing pentafluorophenyl (PFP) benzoate moieties. Unlike the more common aliphatic PFP methacrylate scaffolds, the PFP benzoate system (derived from pentafluorophenyl 4-vinylbenzoate , PFP4VB) offers a styrenic backbone providing enhanced hydrolytic stability and distinct solubility profiles.

This guide addresses the critical kinetic advantages of PFP esters over N-hydroxysuccinimide (NHS) esters, specifically their resistance to spontaneous hydrolysis during handling, which allows for the isolation and storage of reactive polymer precursors. We provide a validated workflow for quantitative aminolysis to generate functionalized libraries for drug delivery and materials science.

Technical Background & Mechanism

The Chemistry of PFP Activation

The core utility of the perfluorophenyl benzoate group lies in the electron-withdrawing nature of the pentafluorophenyl ring. The five fluorine atoms create a substantial dipole, activating the carbonyl carbon toward nucleophilic attack by amines while maintaining stability against water (hydrolysis) due to the hydrophobicity of the perfluorinated ring.

Mechanism: The reaction proceeds via an addition-elimination mechanism (nucleophilic acyl substitution). A primary or secondary amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The pentafluorophenol (PFP-OH) group is then eliminated.

Figure 1: Mechanism of aminolysis of poly(pentafluorophenyl 4-vinylbenzoate).

Comparative Advantage: PFP vs. NHS

In drug development, NHS esters are standard but suffer from rapid hydrolysis in aqueous buffers or moist organic solvents (half-life in minutes to hours). PFP esters, particularly the benzoate derivatives, exhibit superior hydrolytic stability, allowing for purification by precipitation and long-term storage.

| Feature | PFP Benzoate Ester | NHS Ester | p-Nitrophenyl Ester |

| Hydrolytic Stability | High (Stable in moist air/solvents) | Low (Rapid hydrolysis) | Moderate |

| Reactivity (Aminolysis) | Very High (Fast kinetics) | High | Slow |

| Solubility | Soluble in organic solvents (THF, DCM) | Limited organic solubility | Good |

| Purification | Can be precipitated/washed | Difficult (hydrolyzes) | Standard |

| Atom Economy | Lower (High MW leaving group) | Higher | Moderate |

Experimental Protocol

Materials & Reagents[1]

-

Scaffold: Poly(pentafluorophenyl 4-vinylbenzoate) (Poly(PFP4VB)). Note: Synthesized via RAFT polymerization to ensure low dispersity (Đ < 1.2).

-

Nucleophile: Primary amine (e.g., benzylamine for validation, or amine-functionalized drug/peptide).

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). While PFP is stable, anhydrous conditions ensure 100% chemoselectivity.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Validation Standards: 19F NMR internal standard (e.g., trifluorotoluene) if kinetics are being measured.

Protocol: Quantitative Aminolysis

This protocol describes the complete conversion of the PFP-benzoate polymer to a functionalized amide polymer.

Step 1: Dissolution Dissolve 100 mg of Poly(PFP4VB) (approx. 0.3 mmol reactive ester groups) in 2.0 mL of anhydrous THF in a sealed reaction vial. Ensure the polymer is fully solubilized; the solution should be clear.

Step 2: Reagent Preparation Calculate 1.5 equivalents of the amine relative to the PFP ester groups.

-

Expert Insight: Although the reaction is highly efficient, a slight excess (1.2–1.5 eq) ensures quantitative conversion within reasonable timeframes, overcoming steric hindrance along the rigid styrenic backbone.

-

Add 1.5 equivalents of TEA. The base neutralizes the acidic PFP-OH byproduct (pKa ~5.5), preventing protonation of the incoming amine.

Step 3: Reaction Add the amine/base mixture to the polymer solution. Stir at 40–50 °C for 4–12 hours.

-

Note on Kinetics: PFP4VB is reported to be distinguishably more reactive than PFP-methacrylates due to the electronic effects of the aromatic ring, often reaching completion faster [1].

Step 4: Purification

-

Concentrate the reaction mixture under reduced pressure.

-

Precipitate the polymer into cold methanol or diethyl ether (depending on the solubility of the new amide polymer).

-

The byproduct (PFP-OH) and excess amine remain in the supernatant.

-

Centrifuge (4000 rpm, 5 min) and decant. Repeat washing 3 times.

-

Dry under vacuum at room temperature.

Protocol: Sequential Functionalization (Library Generation)

For creating multifunctional polymers (e.g., Dye + Drug), use a sequential addition approach.

Figure 2: Workflow for sequential functionalization of PFP scaffolds.

Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, the reaction must be monitored using spectroscopic methods that provide definitive proof of conversion.

19F NMR Spectroscopy (The Gold Standard)

The most robust validation method is 19F NMR.

-

Pre-Reaction: The PFP group shows three distinct signals: ortho (-152 ppm), para (-162 ppm), and meta (-164 ppm).

-

Post-Reaction: Complete disappearance of these polymer-bound signals indicates 100% conversion.

-

Byproduct Check: If PFP-OH remains (free small molecule), its signals are shifted relative to the ester. Purification is confirmed by the total absence of fluorine signals in the final product.

FT-IR Spectroscopy

-

Active Ester Band: Strong C=O stretch at ~1780 cm⁻¹ (characteristic of activated esters).

-

Amide Band: Upon conversion, the 1780 cm⁻¹ peak disappears and is replaced by Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of bulky amines. | Increase temperature to 60°C; switch solvent to DMSO; increase reaction time to 24h. |

| Polymer Crosslinking | Diamines present as impurities. | Ensure amines are strictly mono-functional; use high dilution. |

| Precipitation Failure | Amphiphilic product formation. | Dialysis against organic solvent (e.g., THF/MeOH mix) using solvent-resistant membranes. |

| Hydrolysis (OH peaks) | Wet solvent or amine. | Use molecular sieves for solvents; store PFP polymer in desiccator at -20°C. |

References

-

Theato, P. (2008).[1] Synthesis of well-defined polymeric activated esters. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Gibson, M. I., et al. (2009). Pentafluorophenyl Ester-Based Polymers: Versatile Scaffolds for the Synthesis of Functional Materials.[2][3][4] Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Nilles, K., & Theato, P. (2010).[5] Sequential conversion of orthogonally functionalized diblock copolymers based on pentafluorophenyl esters.[5] Journal of Polymer Science Part A: Polymer Chemistry. Link

-

BroadPharm. (n.d.). PEG PFP Ester Reagents Protocol. BroadPharm Protocols. Link

-

Molle, E., & Theato, P. (2021).[6] Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

Application Note: High-Efficiency One-Pot Amidation via Perfluorophenyl Benzoate Activation

Executive Summary

This guide details the operational protocols for utilizing perfluorophenyl (PFP) benzoate intermediates in one-pot amide bond formations. While N-hydroxysuccinimide (NHS) esters are the standard for bioconjugation, PFP esters offer superior hydrolytic stability and higher reactivity toward sterically hindered amines. This application note focuses on the in situ generation of PFP-benzoate derivatives from benzoic acids and their subsequent reaction with amines, a workflow critical for high-throughput library synthesis and late-stage drug functionalization.

Key Advantages of PFP-Benzoate Chemistry

-

Hydrolytic Stability: PFP esters are significantly more stable in aqueous/organic mixtures than NHS esters, allowing for wider solvent compatibility.

-

Atom Economy: In one-pot procedures, the pentafluorophenol byproduct is easily recovered or scavenged.

-

Reactivity: The electron-withdrawing fluorine atoms create a highly electrophilic carbonyl center, facilitating rapid attack by amines even without exogenous base in some conditions.

Mechanistic Insight

The efficacy of perfluorophenyl benzoate lies in the electronic properties of the pentafluorophenyl ring. Unlike alkyl esters, the fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the carbonyl carbon.

pKa Comparison of Leaving Groups:

The lower pKa of PFP-OH makes the PFP-oxide anion a superior leaving group. Furthermore, the bulky perfluorophenyl group can suppress racemization in chiral substrates by shielding the

Reaction Pathway Diagram

The following diagram illustrates the activation of a benzoic acid derivative followed by aminolysis.

Figure 1: Mechanistic flow of the one-pot activation and amidation sequence.

Experimental Protocols

Protocol A: One-Pot Activation and Amidation (General)

This protocol describes the in situ generation of a PFP-benzoate intermediate from a substituted benzoic acid, followed by reaction with a primary or secondary amine.

Reagents:

-

Substituted Benzoic Acid (1.0 equiv)

-

Pentafluorophenol (PFP-OH) (1.1 equiv)

-

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) -

DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

-

Target Amine (1.0 - 1.2 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Activation Phase:

-

Dissolve the Benzoic Acid (1.0 mmol) and PFP-OH (1.1 mmol) in anhydrous DCM (5 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add EDC

HCl (1.2 mmol) and DMAP (0.1 mmol) in one portion. -

Checkpoint: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1-2 hours.

-

Validation: Spot on TLC.[3][4] The starting acid should disappear, and a less polar spot (PFP ester) should appear.

-

-

Amidation Phase (One-Pot):

-

Do not isolate the intermediate. Add the Target Amine (1.1 mmol) directly to the reaction mixture.

-

Optional: If the amine is a salt (e.g., hydrochloride), add TEA (Triethylamine) (1.5 equiv) to liberate the free base.

-

Stir at RT for 2-4 hours. PFP esters react rapidly; prolonged heating is rarely required unless the amine is extremely hindered.

-

-

Work-up & Purification:

-

Dilute with DCM (20 mL).[3]

-

Scavenging: Wash the organic phase sequentially with:

-

1M HCl (removes unreacted amine and DMAP).

-

Sat. NaHCO

(removes unreacted acid and PFP-OH). Note: PFP-OH is acidic and soluble in basic aqueous washes. -

Brine.

-

-

Dry over MgSO

, filter, and concentrate.

-

Protocol B: Bioconjugation via PFP-Benzoate Linkers

For modifying proteins or peptides, pre-formed PFP-benzoates are often preferred due to the sensitivity of biological samples to carbodiimides.

Reagents:

-

Bifunctional Linker (containing PFP-benzoate moiety)

-

Protein/Peptide (in PBS, pH 7.4)

-

Co-solvent: DMSO or DMF[5]

Methodology:

-

Dissolve the PFP-benzoate linker in anhydrous DMSO to create a 10 mM stock.

-

Add the linker stock to the protein solution (final organic solvent <10% v/v).

-

Incubate at RT for 1 hour or 4°C overnight.

-

Purification: Remove the released PFP-OH and excess linker via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

-

Note: PFP esters are stable enough to survive the initial mixing in aqueous buffer without immediate hydrolysis, unlike many NHS esters.[5]

-

Data Summary & Troubleshooting

Comparative Stability Data

The following table highlights why PFP-benzoates are chosen over NHS esters for demanding applications.

| Feature | NHS Ester | PFP Ester | Implication |

| Hydrolysis Half-life (pH 8) | ~10-40 min | > 60 min | PFP allows longer reaction times in aqueous buffers. |

| Steric Sensitivity | High | Low | PFP is better for coupling to secondary amines. |

| Byproduct Removal | Water soluble | Acidic (pKa ~5.5) | PFP-OH is easily removed by basic wash or evaporation (volatile). |

| Crystallinity | Variable | High | PFP intermediates often crystallize, aiding purification if isolation is needed. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Activation) | Wet solvent (Hydrolysis of EDC) | Ensure DCM/DMF is anhydrous. Use molecular sieves. |

| Slow Amidation | Hindered Amine | Add HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst to form a super-active intermediate. |

| PFP-OH Contamination | Incomplete Washing | PFP-OH can "stick" to products. Use a basic alumina plug filtration or rigorous NaHCO |

Workflow Visualization

The following diagram outlines the decision matrix for choosing the One-Pot PFP protocol.

Figure 2: Decision tree and operational workflow for PFP-mediated synthesis.

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852. Link

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

-

Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025).[1] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution.[1] Organic & Biomolecular Chemistry. Link

-

BroadPharm. (2022).[3][7] PEG PFP Ester Reagents Application Note. (Data on hydrolysis rates vs NHS). Link

Sources

- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. broadpharm.com [broadpharm.com]

- 6. hepatochem.com [hepatochem.com]

- 7. youtube.com [youtube.com]

Conditions for reacting perfluorophenyl benzoate with primary amines

Application Note: Optimized Aminolysis of Perfluorophenyl Benzoate

Introduction & Utility

Perfluorophenyl (PFP) benzoate is the pentafluorophenyl ester of benzoic acid. It represents a "Goldilocks" reagent in organic synthesis and bioconjugation: significantly more reactive than N-hydroxysuccinimide (NHS) esters toward amines, yet far more stable to hydrolysis and handling than acid chlorides or anhydrides.

This guide details the conditions for reacting PFP benzoate with primary amines to form benzamides. Unlike traditional coupling agents (EDC/HATU) that generate complex byproducts, PFP esters release pentafluorophenol (PFP-OH), a byproduct with unique physicochemical properties that allow for a "self-validating" purification workflow.

Key Advantages:

-

Moisture Tolerance: Can be weighed in open air (unlike acid chlorides).

-

Reaction Speed: Quantitative conversion often observed in <30 minutes.

-

Purification Logic: The leaving group (PFP-OH) is acidic (pKa ~5.5), allowing complete removal via basic aqueous extraction.

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Acyl Substitution. The electronegative fluorine atoms on the phenoxy ring pull electron density away from the carbonyl carbon, making it highly electrophilic.

Mechanism Description:

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the PFP benzoate.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The pentafluorophenoxide anion is expelled (a good leaving group due to resonance and inductive stabilization), yielding the stable amide bond.

Figure 1: Mechanistic pathway of aminolysis. The electron-withdrawing fluorine atoms activate the ester, facilitating rapid nucleophilic attack.

Critical Parameters & Optimization

To ensure reproducibility, the following parameters must be controlled.

Solvent Selection

PFP benzoate is lipophilic. While the reaction tolerates many solvents, Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred.

| Solvent | Compatibility | Recommendation |

| DCM | Excellent | Preferred. Easy to remove; facilitates the extraction workup described below. |

| DMF/DMSO | Good | Use for polar/peptide amines. Requires aqueous wash to remove solvent. |

| THF | Good | Useful for intermediate polarity. |

| Alcohols | AVOID | Will cause transesterification (side reaction). |

| Water | Poor | PFP esters are stable for short periods, but hydrolysis competes eventually. |

Base & Stoichiometry

A non-nucleophilic organic base is required to neutralize the generated PFP-OH and prevent protonation of the amine reactant.

-

Recommended Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -

Stoichiometry:

-

PFP Benzoate: 1.0 equiv

-

Primary Amine: 1.0 – 1.1 equiv

-

Base (DIPEA): 1.2 – 1.5 equiv

-

Scientific Insight: The pKa of PFP-OH is ~5.5. Without a base, the released phenol would protonate the remaining amine (pKa ~10), stalling the reaction at 50% conversion. DIPEA acts as a proton sink.

Standard Operating Protocol (SOP)

Objective: Synthesis of

Materials

-

Perfluorophenyl benzoate (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.05 equiv)

-

DIPEA (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous preferred)

-

1M HCl (aq)

-

saturated NaHCO₃ (aq)

Step-by-Step Procedure

-

Preparation: In a clean 20 mL scintillation vial equipped with a stir bar, dissolve Perfluorophenyl benzoate (288 mg, 1.0 mmol) in DCM (5 mL).

-

Base Addition: Add DIPEA (209 µL, 1.2 mmol) to the solution. Stir for 2 minutes.

-

Amine Addition: Add the Primary Amine (1.05 mmol) dropwise.

-

Observation: The reaction is slightly exothermic. No external cooling is usually required for small scales.

-

-

Reaction: Stir at Room Temperature (20–25°C).

-

Monitoring: Check TLC (Hexane/EtOAc) after 15 minutes. PFP esters typically react completely within 30–60 minutes .

-

-

Quench: Once the starting material (PFP benzoate) is consumed, the reaction is complete.

Purification: The "Self-Validating" Workup

This is the most critical section. Unlike column chromatography, we utilize the specific pKa differences of the components to purify the product via liquid-liquid extraction.

The Logic:

-

Amine (Excess): Basic (pKa ~10). Removed by Acid Wash .

-

PFP-OH (Byproduct): Acidic (pKa ~5.5). Removed by Base Wash .

-

Amide (Product): Neutral. Remains in Organic Layer .

Figure 2: Purification workflow relying on pKa-based partitioning. The acidity of PFP-OH allows it to be washed away with mild base.

Detailed Workup Steps:

-

Dilute the reaction mixture with an additional 10 mL DCM.

-

Acid Wash: Wash with 10 mL 1M HCl . (Removes excess amine and DIPEA).

-

Base Wash: Wash with 10 mL saturated NaHCO₃ .

-

Note: The aqueous layer may turn yellow. This is the PFP-phenoxide anion. Repeat this wash until the aqueous layer is colorless to ensure full removal of PFP-OH.

-

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

References

-

BroadPharm. PEG PFP Ester Reagents Protocol. Retrieved from

-

Royal Society of Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters. Org.[1][2][3] Biomol. Chem., 2021.[1][2][4] Retrieved from

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

-

PubChem. Pentafluorophenol (Compound Summary). Retrieved from

Sources

Using perfluorophenyl benzoate for site-specific protein labeling

Application Note: Site-Specific Protein Labeling Using Perfluorophenyl Benzoate Derivatives

Executive Summary

This guide details the use of Perfluorophenyl (PFP) Benzoate and its derivatives for robust, site-selective protein labeling.[1][2] While N-hydroxysuccinimide (NHS) esters have long been the industry standard for amine conjugation, they suffer from rapid hydrolysis and poor selectivity.[3] PFP esters offer a superior alternative, exhibiting enhanced hydrolytic stability and unique chemical selectivity.

Most notably, this protocol highlights the site-specific labeling of Lysine 188 (K188) in the constant domain of human kappa (

Mechanism of Action

Chemical Basis: PFP vs. NHS

Perfluorophenyl benzoate is an activated ester.[3][4] The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by primary amines (lysine

-

Stability: Unlike NHS esters, which have a half-life of minutes to hours in aqueous buffer (pH 7.5), PFP esters are significantly more hydrophobic and resistant to spontaneous hydrolysis. This allows the reagent to remain active longer, permitting lower stoichiometric equivalents and longer reaction times to drive thermodynamic selectivity.

-

Reactivity: The leaving group, pentafluorophenol (

), is less acidic than N-hydroxysuccinimide (

The K188 Selectivity "Trap"

In human IgG1 antibodies containing a

-

Mechanism: The local microenvironment surrounding K188 contains Histidine 189 (H189) and Aspartic Acid 151 (D151) .

-

Catalysis: These residues act as a "catalytic triad" mimic, activating K188 and/or stabilizing the tetrahedral transition state of the PFP ester reaction.

-

Outcome: Under optimized conditions (see Protocol A), >90% of conjugation occurs at K188, leaving ~40 other surface lysines unmodified.

Figure 1: Reaction mechanism highlighting the transition state stabilization provided by the K188 microenvironment, specific to PFP ester chemistry.

Experimental Protocols

Materials Required

-